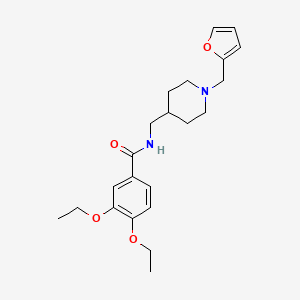

3,4-二乙氧基-N-((1-(呋喃-2-基甲基)哌啶-4-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds to "3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide" has been explored in the literature. For instance, the synthesis of a potent δ opioid receptor agonist with a similar piperidine structure is described in one study. The process involves the introduction of a radioisotope through an aryllithium reaction with carbon dioxide to form the labelled acid, which is then transformed into the amide . Although the compound is not directly synthesized in the study, the methodology could potentially be adapted for its synthesis considering the structural similarities.

Molecular Structure Analysis

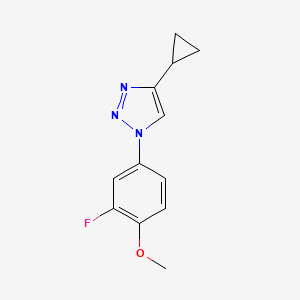

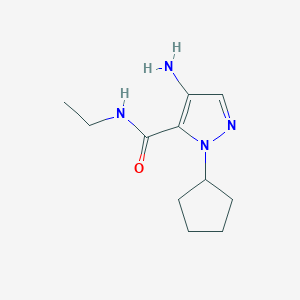

While the specific molecular structure analysis of "3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide" is not provided, the literature does discuss the structure of related compounds. The presence of a piperidine ring and its substitution patterns are crucial for the biological activity of these molecules. The piperidine moiety, when incorporated into a benzamide structure, is known to interact with biological targets such as opioid receptors . The furan ring, another feature of the compound, is a common motif in various biologically active molecules and could contribute to the compound's overall activity profile.

Chemical Reactions Analysis

The literature provides insights into the types of chemical reactions that could be relevant to the compound . For example, the reaction of chlorosulfonyl isocyanate (CSI) with piperidine to yield N-piperidinosulfonyl carbamate derivatives is described . This reaction showcases the reactivity of piperidine derivatives and could be a step in the synthesis or modification of "3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide". The furan moiety could also undergo various reactions, such as Diels-Alder reactions, which are not covered in the provided papers but are well-known in the literature.

Physical and Chemical Properties Analysis

科学研究应用

胃肠道动力性的血清素 4 受体激动剂

Sonda 等人(2003 年)的一项研究合成了一系列 4-氨基-5-氯-2-甲氧基-N-(哌啶-4-基甲基)苯甲酰胺衍生物,显示出作为血清素 4 (5-HT4) 受体激动剂的潜力。对这些化合物收缩离体豚鼠升结肠的能力进行了评估,表明它们在增强胃肠道动力性方面具有潜在应用。然而,由于肠道吸收率差,导致口服生物利用度存在挑战,这表明需要进一步进行结构修饰以提高生物利用度 (Sonda、Kawahara、Murozono、Sato、Asano 和 Haga,2003)。

系统暴露性改善的 Rhein 类似物

Owton 等人(1995 年)进行了一项合成,得到 4,5,8-三甲氧基-9,10-二氧代-9,10-二氢蒽-2-羧酸,这是一种骨关节炎药物 Rhein 的类似物,在豚鼠中具有改善的全身暴露。这表明结构相似的化合物在治疗骨关节炎等疾病的治疗应用中具有潜力,展示了结构类似物在药物开发中的重要性 (Owton、Brunavs、Miles、Dobson 和 Steggles,1995)。

用于疼痛管理的 δ-阿片受体激动剂

Nozaki 等人(2012 年)的研究引入了新型 δ-阿片受体激动剂,在慢性疼痛小鼠模型中显示出显着的镇痛作用,而没有诱导典型的 δ 激动剂诱导的受体内化或运动激活。这强调了苯甲酰胺衍生物在开发新的疼痛管理疗法中的潜力,这些疗法可以最大程度地减少与阿片类药物使用相关的副作用 (Nozaki、Le Bourdonnec、Reiss、Windh、Little、Dolle、Kieffer 和 Gaveriaux-Ruff,2012)。

苯甲酰胺配合物的抗菌活性

Khatiwora 等人(2013 年)的一项研究合成了新型苯甲酰胺的金属配合物,并评估了它们对各种细菌菌株的抗菌活性。与游离配体和标准抗生素相比,铜配合物表现出增强的活性,表明苯甲酰胺衍生物在抗菌应用中具有潜力 (Khatiwora、Joshi、Puranik、Darmadhikari、Athawale、Deshp 和 Kashalkar,2013)。

作用机制

属性

IUPAC Name |

3,4-diethoxy-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4/c1-3-26-20-8-7-18(14-21(20)27-4-2)22(25)23-15-17-9-11-24(12-10-17)16-19-6-5-13-28-19/h5-8,13-14,17H,3-4,9-12,15-16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNVEHHPIAGGOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/no-structure.png)

![2,2,7,7-tetramethyl-N-(3-oxo-3-(thiazol-2-ylamino)propyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2551258.png)

![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2551261.png)

![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2551262.png)

![2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid](/img/structure/B2551263.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2551278.png)